molecular formula C24H23N5O2 B4328913 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B4328913
M. Wt: 413.5 g/mol
InChI Key: JNNWWIXPXJLSJC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives and various substituted benzyl halides. The key steps in the synthesis may involve:

    Alkylation: Introduction of methyl groups at the 1 and 3 positions of the purine ring.

    Aromatic Substitution: Attachment of the 4-methylphenyl group at the 7 position.

    Nucleophilic Substitution: Introduction of the 2-phenylethyl group at the 8 position.

    Cyclization: Formation of the imidazo[2,1-f]purine core through intramolecular cyclization reactions.

The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: It is utilized in chemical biology to probe the structure-activity relationships of purine derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 1,3-dimethyl-7-(4-chlorophenyl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 1,3-dimethyl-7-(4-methylphenyl)-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to the specific combination of substituents on the purine core, which imparts distinct chemical and biological properties. The presence of both methyl and phenylethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development.

Properties

IUPAC Name

2,4-dimethyl-7-(4-methylphenyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-11-18(12-10-16)19-15-29-20-21(26(2)24(31)27(3)22(20)30)25-23(29)28(19)14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNWWIXPXJLSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CCC5=CC=CC=C5)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

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